molecular formula C32H22O2 B139583 (S)-Vanol CAS No. 147702-13-4

(S)-Vanol

Cat. No. B139583
M. Wt: 438.5 g/mol
InChI Key: NDTDVKKGYBULHF-UHFFFAOYSA-N
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Description

Synthesis and Structure of (S)-Vanol

The efficient resolution of racemic VANOL into its enantiomers has been achieved using (1S,2S)-(+)-diaminocyclohexane as a resolving agent. This process not only yielded high amounts of (R)- and (S)-VANOL, with 86% and 74% yields respectively, but also allowed for the recovery and reuse of the resolving agent with a 91% yield. The significance of this method lies in its convenience and efficiency, as well as the ability to maintain the resolving agent's effectiveness over multiple cycles .

Molecular Structure Analysis

X-ray structural analysis of a molecular crystal formed by (R)-VANOL and (1S,2S)-(+)-diaminocyclohexane has provided insights into the stereochemistry of VANOL. The analysis revealed that hydrogen bonding interactions between the functional groups of the host (diaminocyclohexane) and guest (VANOL) molecules are crucial in determining the stereochemistry of the guest within the molecular complex. This suggests that the molecular structure of VANOL is significantly influenced by its interactions with other molecules, particularly through hydrogen bonding .

Chemical Reactions Analysis

While the provided data does not directly discuss the chemical reactions specific to (S)-VANOL, the synthesis process involving the resolution of racemic VANOL implies that (S)-VANOL can participate in reactions that are sensitive to the stereochemistry of the molecules involved. The ability to isolate (S)-VANOL with high purity is essential for its use in such stereoselective reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-VANOL are not explicitly detailed in the provided data. However, the successful resolution and structural analysis imply that (S)-VANOL possesses distinct physical properties, such as solubility and melting point, which can be influenced by its molecular interactions. The chemical properties, including reactivity and stability, would also be expected to vary based on the stereochemistry of the molecule .

Photocatalytic Properties Analysis

Although the provided papers do not discuss (S)-VANOL in the context of photocatalytic properties, they do mention the synthesis and photocatalytic properties of silver-vanadate hybrid solids. These materials exhibit photocatalytic activity under UV and visible light, which is relevant for applications in environmental remediation and energy conversion. However, this information does not directly pertain to (S)-VANOL, but rather to a different class of vanadium-based compounds .

Scientific Research Applications

Here's a brief overview of some of the topics covered in the papers found, none of which directly relate to (S)-Vanol:

  • Educational Impact of Engineering Research Center :

    • The paper by Cox et al. (2011) explores the impact of the Vanderbilt-Northwestern-Texas-Harvard/MIT (VaNTH) Engineering Research Center on faculty and postdoctoral professionals, particularly focusing on bioengineering education improvements (Cox et al., 2011).
  • Quality of Life and Sense of Coherence :

    • Eriksson and Lindström (2007) discuss the concept of 'sense of coherence' (SOC) and its relationship with quality of life, indicating that a stronger SOC is associated with a better quality of life (Eriksson & Lindström, 2007).
  • Use of Social Media in Quality of Life Research :

    • Zivanovic, Martinez, and Verplanke (2020) explore the feasibility of using social media data, specifically Twitter data, to capture and map people's perceptions about their quality of life (Zivanovic, Martinez, & Verplanke, 2020).
  • Reverse Logistics and Closed-loop Supply Chain of E-waste :

    • The paper by Islam and Huda (2018) reviews the literature on reverse logistics and the closed-loop supply chain of Waste Electrical and Electronic Equipment (WEEE)/E-waste, providing insights into the systematic management of these waste materials (Islam & Huda, 2018).

Safety And Hazards

This would involve studying the compound’s toxicity and any risks associated with handling it.




  • Future Directions

    This would involve discussing potential future research directions. Are there unanswered questions about this compound? Are there potential applications that haven’t been explored yet?




    properties

    IUPAC Name

    2-(1-hydroxy-3-phenylnaphthalen-2-yl)-3-phenylnaphthalen-1-ol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C32H22O2/c33-31-25-17-9-7-15-23(25)19-27(21-11-3-1-4-12-21)29(31)30-28(22-13-5-2-6-14-22)20-24-16-8-10-18-26(24)32(30)34/h1-20,33-34H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NDTDVKKGYBULHF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C=C4C6=CC=CC=C6)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C32H22O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    438.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (S)-Vanol

    CAS RN

    147702-14-5, 147702-13-4
    Record name (S)-Vanol
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name (R)-VANOL
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    148
    Citations
    JJ Becker, PS White, MR Gagné - Organometallics, 2003 - ACS Publications
    … the relative binding strengths of S-VANOL and S-VAPOL to the (S,S-chiraphos)Pt fragment. When (S,S-chiraphos)Pt(S-VAPOL) and 1.01 equiv of S-VANOL were allowed to equilibrate, …
    Number of citations: 14 pubs.acs.org
    AA Desai, WD Wulff - Journal of the American Chemical Society, 2010 - ACS Publications
    Chiral polyborate based Brønsted acids prepared from the VANOL and VAPOL ligands are known to catalyze the reaction of diarylmethyl imines with diazoesters to give cis-aziridines. …
    Number of citations: 97 pubs.acs.org
    C Diaz, N Lin, C Toro, R Passier, A Rizzo… - The journal of …, 2012 - ACS Publications
    … In this comparison, we have also included the absolute values of those contributions in S-VANOL (255 nm) that canceled in the TPCD spectrum to make a fair evaluation of the effect. …
    Number of citations: 25 pubs.acs.org
    JA Adewuyi, ND Schley, G Ung - Chemistry–A European …, 2023 - Wiley Online Library
    … The ligands (2R)-/(2S)-3,3’diphenyl[2,2’-binaphthalene]-1,1’-diol (subsequently referred to as R/S-Vanol) were purchased from Ambeed supplier and used without further purification. …
    Y Zhang, Z Lu, A Desai, WD Wulff - Organic letters, 2008 - ACS Publications
    The active site of the aziridination catalyst derived from either the VANOL or VAPOL ligand and B(OPh) 3 is larger than expected and can accommodate not only significant substitution …
    Number of citations: 70 pubs.acs.org
    EB Pinxterhuis, JB Gualtierotti, SJ Wezenberg… - …, 2018 - Wiley Online Library
    The large‐scale production of enantiopure compounds in a cost‐effective and environmentally friendly manner remains one of the major challenges of modern‐day chemistry. The …
    JC Antilla, WD Wulff - Angewandte Chemie International …, 2000 - Wiley Online Library
    The asymmetric induction is essentially identical for a range of substrates when the the VAPOL and VANOL (see picture; but not 1, 1′‐binaphth‐2‐ol (BINOL)) ligands were employed …
    Number of citations: 179 onlinelibrary.wiley.com
    Y Zhang, SM Yeung, H Wu, DP Heller, C Wu… - Organic …, 2003 - ACS Publications
    … To probe the source of this selectivity we have performed PM3(tm) calculations with the Spartan program on the copper(II) complexes of (−)-spartiene and R- and S-VANOL (Figure 1). …
    Number of citations: 71 pubs.acs.org
    C Zheng, F Chen - Tetrahedron: Asymmetry, 2014 - Elsevier
    An efficient and convenient process has been developed for the resolution of VANOL using commercially available (1S,2S)-(+)-diaminocyclohexane as the resolving reagent, with (R)- …
    Number of citations: 5 www.sciencedirect.com
    AK Gupta, X Yin, M Mukherjee, AA Desai… - Angewandte Chemie …, 2019 - Wiley Online Library
    A highly diastereo‐ and enantioselective method for the epoxidation of aldehydes with α‐diazoacetamides has been developed with two different borate ester catalysts of VANOL. Both …
    Number of citations: 25 onlinelibrary.wiley.com

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